

physicochemical properties of (3-Amino-5-cyanophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Amino-5-cyanophenyl)boronic acid

Cat. No.: B1519880

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An In-depth Technical Guide to the Physicochemical Properties of **(3-Amino-5-cyanophenyl)boronic acid**

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient synthesis of complex molecular architectures.^[1] Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.^[2] Boronic acids are generally stable, easy to handle, and exhibit low toxicity, making them ideal reagents in pharmaceutical development.
^[2]

This guide provides a comprehensive technical overview of **(3-Amino-5-cyanophenyl)boronic acid**, a trifunctional reagent of significant interest. Its structure incorporates a boronic acid moiety for coupling reactions, an amino group for amide bond formation or as a basic center, and a cyano group that can serve as a versatile synthetic handle or a hydrogen bond acceptor. This unique combination makes it a valuable intermediate for constructing diverse compound libraries, particularly in the development of enzyme inhibitors, protein degraders, and other targeted therapeutics.^{[3][4]} This document, intended for researchers, chemists, and drug development professionals, will delve into its core physicochemical properties, analytical

characterization methods, stability, and handling, providing a foundation for its effective application in research and development.

Molecular Structure and Core Identifiers

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. **(3-Amino-5-cyanophenyl)boronic acid** is a substituted phenylboronic acid with the chemical formula $C_7H_7BN_2O_2$.^[5]^[6]

Caption: Chemical Structure of **(3-Amino-5-cyanophenyl)boronic acid**.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties and identifiers for **(3-Amino-5-cyanophenyl)boronic acid**. It is important to note that while some properties are well-documented, others like melting point, solubility, and pKa are not consistently reported in public literature and require experimental determination for specific batches.

Property	Value	Source(s)
IUPAC Name	(3-Amino-5-cyanophenyl)boronic acid	
CAS Number	913943-05-2	[6] [7] [8]
Molecular Formula	C ₇ H ₇ BN ₂ O ₂	[5] [6] [9]
Molecular Weight	161.95 g/mol	[5] [10] [11] [12]
Appearance	Solid (Typically off-white to yellow powder)	General Knowledge
Melting Point	Not consistently reported. Requires experimental determination.	
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. Quantitative data requires experimental determination.	General Knowledge
pKa	Not reported. Two pKa values are expected (boronic acid and amino group). Requires experimental determination.	
SMILES	<chem>OB(C1=CC(C#N)=CC(N)=C1)O</chem>	[5]
InChI Key	QMVJJNXUBHSBIS-UHFFFAOYSA-N	[9]

Spectroscopic and Crystallographic Characterization

Structural elucidation and purity assessment are critical for any reagent used in drug development. Standard analytical techniques provide a detailed fingerprint of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the positions of protons on the aromatic ring and the amino group. The signals for the aromatic protons would appear as distinct multiplets, and their integration would correspond to the number of protons. The protons of the $\text{B}(\text{OH})_2$ and NH_2 groups are typically broad and may exchange with deuterium in solvents like D_2O . ^{13}C NMR would show characteristic signals for the aromatic carbons, the nitrile carbon ($\text{C}\equiv\text{N}$), and the carbon atom attached to the boron (C-B), which is often broadened due to the quadrupolar nature of the boron atom.[13]
- Infrared (IR) Spectroscopy: FT-IR spectroscopy is invaluable for identifying the key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine (around $3300\text{-}3500\text{ cm}^{-1}$), a sharp $\text{C}\equiv\text{N}$ stretch for the nitrile group (around $2220\text{-}2260\text{ cm}^{-1}$), O-H stretching for the boronic acid (a broad band around $3200\text{-}3600\text{ cm}^{-1}$), and B-O stretching (around $1300\text{-}1400\text{ cm}^{-1}$).[14][15]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule, providing a precise molecular weight of 162.06000 (Exact Mass).[9] This technique is crucial for verifying the identity of the compound in synthesis and quality control.
- X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this exact molecule is not widely published, data for the related 3-cyanophenylboronic acid exists, revealing details about its crystal packing and hydrogen bonding networks.[14]

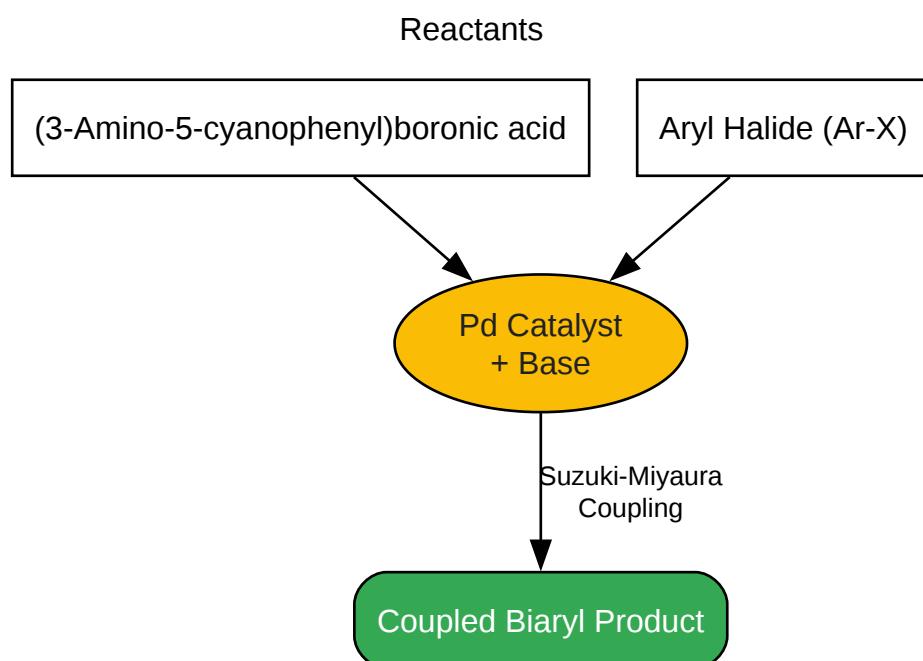
Reactivity, Stability, and Handling

Chemical Reactivity

The utility of **(3-Amino-5-cyanophenyl)boronic acid** stems from its three distinct functional groups:

- Boronic Acid: This group is primarily used in Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl or vinyl halides/triflates. This is one of the most powerful methods for constructing biaryl structures, which are common motifs in drug candidates.[1][16]

- Amino Group: The primary amine is a nucleophile and a base. It can be readily acylated to form amides, sulfonamides, or used in reductive amination, providing a vector for molecular elaboration.
- Cyano Group: The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, offering multiple pathways for subsequent synthetic transformations.



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Caption: Role in Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. This is a reversible process, and the boronic acid can often be regenerated by treatment with water. For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry, and well-ventilated place.^{[7][9]} Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.

Safety and Handling

(3-Amino-5-cyanophenyl)boronic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[5] The related compound, 3-cyanophenylboronic acid, is also noted to potentially cause respiratory irritation.[14][17]

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
- Handling Precautions: Avoid generating dust. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
- Storage: Store locked up in a secure area. Keep the container tightly closed and store in a dry, cool environment.[9]

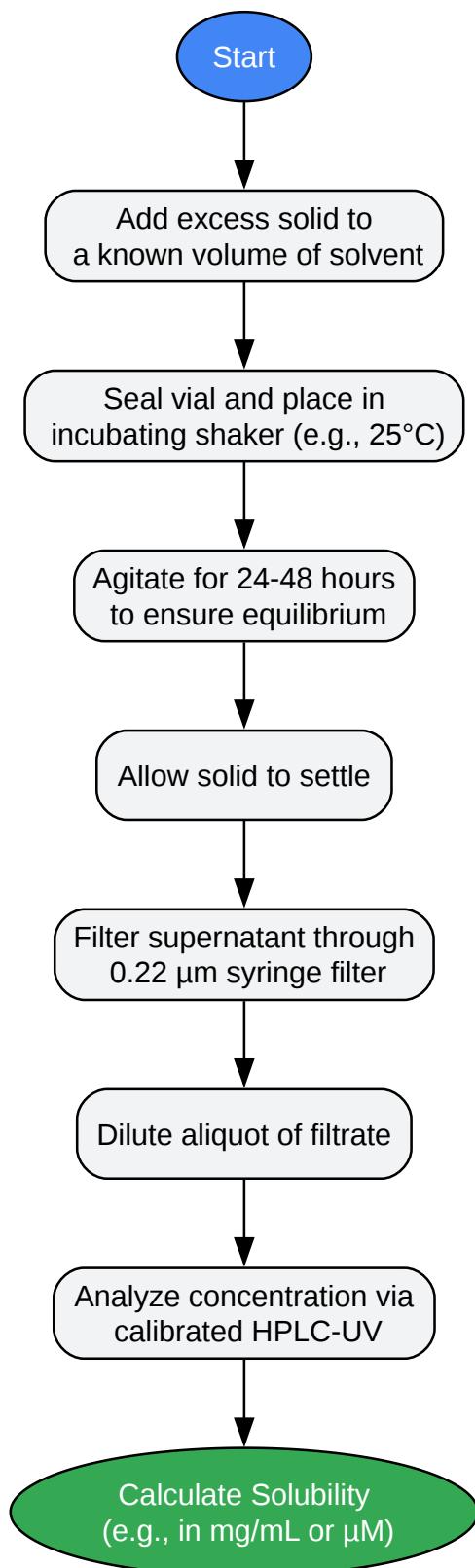
Experimental Protocols for Core Property Determination

To ensure reproducibility and accuracy in research, standardized protocols are essential. The following sections provide step-by-step methodologies for determining key physicochemical properties.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system, a critical parameter for drug development.

Rationale: The shake-flask method is a gold-standard technique that ensures the system reaches equilibrium between the dissolved and solid-state compound, providing a thermodynamically accurate solubility value. Temperature control is critical as solubility is highly temperature-dependent.

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- To cite this document: BenchChem. [physicochemical properties of (3-Amino-5-cyanophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519880#physicochemical-properties-of-3-amino-5-cyanophenyl-boronic-acid]

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